Thieno[3,2-b]pyridine-6-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of thieno[3,2-b]pyridine-6-carbonitrile and related compounds involves various strategies. For example, Abdelriheem et al. (2015) reported the synthesis of thieno[2,3-b]pyridines and related compounds through a process that starts with sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, leading to various derivatives through elemental analysis, spectral data, and alternative synthesis methods (Abdelriheem, Ahmad, & Abdelhamid, 2015). Another approach by Tumey et al. (2008) involves the synthesis of thieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, highlighting a scalable and facile method (Tumey, Bhagirath, Wu, & Boschelli, 2008).
Molecular Structure Analysis
The molecular structure of thieno[3,2-b]pyridine-6-carbonitrile is characterized by the fusion of a thiophene ring with a pyridine ring, incorporating a carbonitrile group at the 6-position. This structure contributes to the compound's unique chemical properties and reactivity. X-ray crystallographic studies have provided detailed insights into the planarity of the thienopyridine ring systems and the internal bond angles and lengths, offering a basis for understanding its chemical behavior (Klemm, Weakley, & Yoon, 1999).
Chemical Reactions and Properties
Thieno[3,2-b]pyridine-6-carbonitriles undergo various chemical reactions, leading to the synthesis of a wide range of derivatives. These reactions include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are pivotal for creating compounds with potential biological activities. For instance, Boschelli et al. (2005) explored the synthesis and Src kinase inhibitory activity of derivatives, modifying substituents to enhance activity, demonstrating the compound's utility in medicinal chemistry (Boschelli, Wu, Barrios Sosa, Durutlic, Chen, Wang, Golas, Lucas, & Boschelli, 2005).
Scientific Research Applications
-
Pharmacological and Biological Utility
- Field : Pharmacology and Biology .
- Application : Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility .
- Methods : The synthesis of these compounds often involves substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
- Results : These compounds have shown anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
-
Anti-Proliferative Activity
- Field : Oncology .
- Application : Thieno[2,3-b]pyridine compounds have been synthesized and tested for their anti-proliferative activity against cancer cells .
- Methods : The anti-proliferative activity was measured using the 3H-thymidine incorporation assay .
- Results : The results of these tests are not specified in the source .
-
Pim-1 Kinase Inhibitors and Multidrug Resistance Modulators
- Field : Pharmacology .
- Application : Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
- Methods : The synthesis of these compounds often involves substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
- Results : The specific results of these tests are not specified in the source .
-
Anti-Inflammatory Activities
- Field : Pharmacology .
- Application : Pyrimidines, including thieno[2,3-b]pyridine derivatives, display a range of pharmacological effects including anti-inflammatory .
- Methods : The synthesis of these compounds and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Cytotoxicity
- Field : Oncology .
- Application : Certain Thieno[2,3-b]pyridine derivatives have been synthesized and tested for their cytotoxicity towards cancer cell lines .
- Methods : The cytotoxicity was measured using various assays .
- Results : The specific results of these tests are not specified in the source .
-
Antibacterial Activity
- Field : Microbiology .
- Application : Some Thieno[2,3-b]pyridine derivatives have shown antibacterial activity .
- Methods : The antibacterial activity was measured using various assays .
- Results : Among all the synthesized derivatives, one compound showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .
Future Directions
Thieno[3,2-b]pyridine-6-carbonitrile and its derivatives hold promise in drug development due to their various biological activities . Future research could focus on further exploring their potential therapeutic applications and improving their selectivity, efficiency, and safety as anticancer medicines .
properties
IUPAC Name |
thieno[3,2-b]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCIXUKZMDUDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552925 | |
Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]pyridine-6-carbonitrile | |
CAS RN |
116538-95-5 | |
Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116538-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-b]pyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.